Vitexin caffeate
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Overview
Description
Vitexin caffeate is a naturally occurring compound found in various medicinal plants. It is a derivative of vitexin, which is a flavonoid known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound combines the beneficial properties of both vitexin and caffeic acid, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitexin caffeate can be synthesized through various methods. One common approach involves the esterification of vitexin with caffeic acid. This reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, this compound can be produced using biotechnological methods. For instance, the use of glycosyltransferases and glycoside hydrolases has been explored to enhance the solubility and bioavailability of vitexin derivatives . These enzymes facilitate the glycosylation of vitexin, which can then be esterified with caffeic acid to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Vitexin caffeate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinones, alcohol derivatives, and substituted this compound compounds, each with unique pharmacological properties .
Scientific Research Applications
Vitexin caffeate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of flavonoid derivatives.
Medicine: Its antioxidant and anti-inflammatory properties are being explored for the development of new drugs.
Mechanism of Action
Vitexin caffeate exerts its effects through multiple mechanisms:
Molecular Targets: It targets various proteins and enzymes involved in oxidative stress and inflammation, such as the Vitamin D receptor (VDR) and phenazine biosynthesis-like domain protein (PBLD).
Pathways Involved: It modulates the VDR/PBLD signaling pathway, which plays a crucial role in macrophage polarization and the regulation of inflammatory responses.
Comparison with Similar Compounds
Vitexin caffeate is unique due to its combined properties of vitexin and caffeic acid. Similar compounds include:
Vitexin: A flavonoid with antioxidant and anti-inflammatory properties.
Caffeic Acid: A hydroxycinnamic acid known for its antioxidant activity.
Apigenin: Another flavonoid with similar pharmacological activities but lacks the caffeic acid moiety.
These compounds share some pharmacological properties but differ in their molecular structures and specific biological activities .
Properties
Molecular Formula |
C30H26O13 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-2-13-1-7-16(33)17(34)9-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-3-5-15(32)6-4-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-2+/t22-,26-,27+,29+,30-/m1/s1 |
InChI Key |
OWEGROUUEHGLAT-MUYSUKTNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O |
Origin of Product |
United States |
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